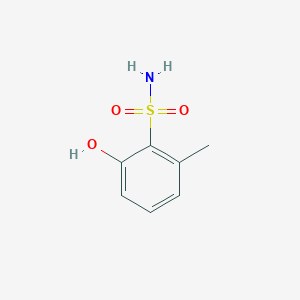
Oxotriphenoxyvanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxotriphenoxyvanadium is a chemical compound with the molecular formula C18H15O4V It is a vanadium-based compound where the vanadium atom is coordinated with three phenoxy groups and one oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxotriphenoxyvanadium can be synthesized through the reaction of vanadium pentoxide (V2O5) with triphenol in the presence of a suitable solvent such as toluene. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The general reaction can be represented as follows:
[ \text{V}_2\text{O}_5 + 3 \text{C}_6\text{H}_5\text{OH} \rightarrow 2 \text{VO}(\text{OC}_6\text{H}_5)_3 + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Oxotriphenoxyvanadium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: The phenoxy groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligand exchange reactions can be carried out using various nucleophiles such as amines and phosphines.
Major Products:
Oxidation: Formation of vanadium(V) oxo complexes.
Reduction: Formation of vanadium(III) or vanadium(IV) complexes.
Substitution: Formation of new vanadium complexes with different ligands.
Scientific Research Applications
Oxotriphenoxyvanadium has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation reactions and polymerization processes.
Materials Science: It is investigated for its potential use in the development of advanced materials, such as vanadium-based ceramics and coatings.
Biological Studies: It is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to vanadium deficiency or imbalance.
Mechanism of Action
The mechanism of action of oxotriphenoxyvanadium involves its interaction with molecular targets such as enzymes and cellular receptors. The oxo group and phenoxy ligands play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, influencing cellular redox states and modulating enzyme activity. The pathways involved include oxidative stress response and signal transduction mechanisms.
Comparison with Similar Compounds
Oxovanadium(IV) complexes: These compounds have similar coordination environments but differ in the oxidation state of vanadium.
Triphenoxyvanadium(III) complexes: These compounds have a lower oxidation state and different reactivity profiles.
Vanadium(V) oxo complexes: These compounds have a higher oxidation state and are often more reactive.
Uniqueness: Oxotriphenoxyvanadium is unique due to its specific coordination environment and the presence of both oxo and phenoxy ligands. This combination imparts distinct chemical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further distinguish it from other vanadium compounds.
Properties
CAS No. |
30707-87-0 |
|---|---|
Molecular Formula |
C18H18O4V |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
oxovanadium;phenol |
InChI |
InChI=1S/3C6H6O.O.V/c3*7-6-4-2-1-3-5-6;;/h3*1-5,7H;; |
InChI Key |
HKIVJTYRVDBFLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.C1=CC=C(C=C1)O.O=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


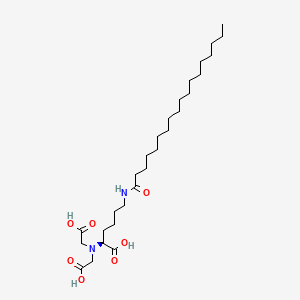
![N-[1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13826830.png)
![Spiro[cyclobutane-1,3'-tetracyclo[3.3.1.02,4.06,8]nonane]](/img/structure/B13826831.png)
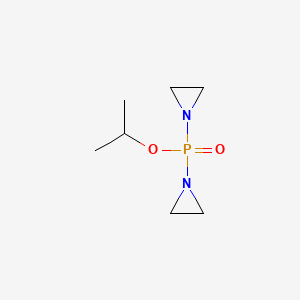
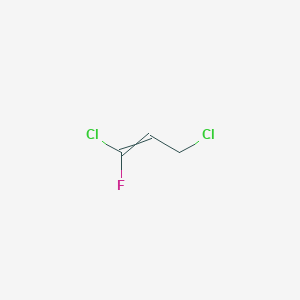

![7-[3-(4-Pyridin-2-yl-piperazin-1-yl)-propoxy]-chromen-4-one](/img/structure/B13826851.png)
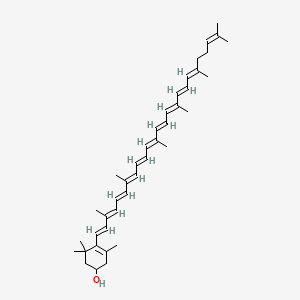
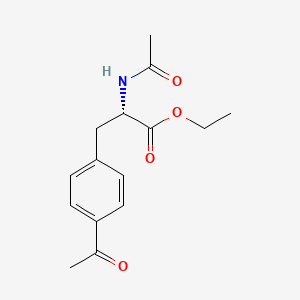

![6-Oxa-bicyclo[3.2.1]octan-7-one](/img/structure/B13826874.png)

![3H-Imidazo[2,1-i]purine,3-[5-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]-b-D-ribofuranosyl]-,disodium salt(9ci)](/img/structure/B13826890.png)
